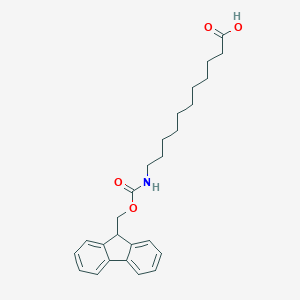
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH
Übersicht
Beschreibung
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a chemical compound with the molecular formula C26H25NO6 . It is also known by the synonym "Fmoc-DmbGly-OH" . The compound appears as a white powder .
Physical And Chemical Properties Analysis
“Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is a white powder . It has a melting point range of 107-125 °C to 122-125 °C . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydrophobic Peptides : Fmoc-Val-(2-hydroxy-4-methoxybenzyl)Gly-OBzl was synthesized and modified, resulting in a dipeptide used in solid-phase peptide synthesis. This method enhanced the solubility and facilitated analysis by mass spectrometry (Wahlström et al., 2008).
Synthesis of Peptide Amides : A dimethoxybenzhydrylamine derivative was used as a precursor for the C-terminal amide in Fmoc-based solid-phase peptide synthesis (Funakoshi et al., 1988).
Peptide Nucleic Acid Monomer Synthesis : The synthesis of peptide nucleic acid monomers using Fmoc-protected aminoethylglycine derivatives was described, contributing to the synthesis of mixed sequence oligomers (Wojciechowski & Hudson, 2008).
Solid-Phase Synthesis of Peptides with C-Terminal Asparagine or Glutamine : A method using N alpha-Fmoc-C alpha-tert-butyl aspartate or glutamate attached to a tris(alkoxy)benzylamino (PAL) support was developed for synthesizing peptides with C-terminal asparagine or glutamine (Albericio et al., 2009).
Enhanced Stereoselectivity in Fmoc-L-γ-Carboxyglutamic Acid Synthesis : A novel chiral Cu(II) complex was used in the asymmetric synthesis of Fmoc-protected L-γ-carboxyglutamic acid, demonstrating its utility in peptide synthesis (Smith et al., 2011).
Quantitative Determination of Fmoc Groups in Nanostructures : A study outlined the use of Fmoc-glycine for determining the amount of active amino groups on TiO2@SiO2 core-shell surfaces, highlighting the analytical applications of Fmoc compounds in nanomaterial characterization (Szczepańska et al., 2020).
Synthesis and Structural Characterization : Fmoc-L-Lys(Boc)-Gly-OH was synthesized as a precursor for peptide synthesis, illustrating the versatility of Fmoc-protected amino acids in generating diverse peptide sequences (Zhao Yi-nan & Key, 2013).
Eigenschaften
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-18-12-11-17(24(13-18)32-2)14-27(15-25(28)29)26(30)33-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23H,14-16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDQSTVPYKMCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444217 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
CAS RN |
166881-42-1 | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)











